![molecular formula C25H21FN4O3 B5546341 N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

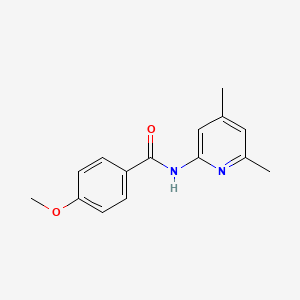

N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Schiff bases are typically synthesized through a condensation reaction between an amine and an aldehyde. For this compound, the likely synthesis involves the condensation of a 4-fluorophenyl-1-phenyl-1H-pyrazol derivative with a 2-methoxyphenoxy acetohydrazide in the presence of a suitable catalyst and solvent. Similar synthesis approaches have been reported for related compounds, such as the synthesis of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, which was prepared by condensing 6-methoxy-2-naphthohydrazide with 4-fluorobenzaldehyde (Yathirajan et al., 2007).

Molecular Structure Analysis

The molecular structure of Schiff bases is characterized by the presence of a planar C=N double bond, which is crucial for their chemical properties. The planarity around this bond facilitates π-conjugation throughout the molecule, enhancing its stability and reactivity. The crystal structure of a similar compound, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, revealed a nearly planar molecule stabilized by hydrogen bonding in the crystal lattice (Yathirajan et al., 2007).

Applications De Recherche Scientifique

Nonlinear Optical Properties

- Synthesis and Characterization of Hydrazones: Hydrazones similar to N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide have been synthesized and investigated for their nonlinear optical properties. These compounds exhibit two-photon absorption and are potential candidates for optical device applications like optical limiters and switches (Naseema et al., 2010).

Antimicrobial Activity

- Synthesis and Antimycobacterial Activity: Related hydrazide derivatives have shown significant antimycobacterial activity, suggesting their potential as antimicrobial agents (Ali & Yar, 2007).

- Antibacterial Activities of Hydrazide Derivatives: Novel hydrazide derivatives have been synthesized and evaluated for their antibacterial activity, showing potential against various bacteria (Liu et al., 2013).

Synthesis and Characterization

- Facile Synthesis and Characterization of Pyrazoles: Various pyrazole derivatives have been synthesized and characterized, highlighting the adaptability of these compounds in chemical synthesis (Pareek et al., 2010).

Fluorescence Sensing

- Novel Molecular Probe for Multi-Analyte Detection: A fluorescent sensor based on a pyrazole carbohydrazide has been developed for detecting metal ions in human cells, demonstrating the compound's application in biological sensing (Dhara et al., 2016).

Drug Efficacy and Cytotoxicity

- Discovery and Synthesis for Drug Efficacy: Pyrazoles, including similar compounds, have been synthesized and evaluated for their drug efficacy through in vitro and cytotoxicity validations (Thangarasu et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN4O3/c1-32-22-9-5-6-10-23(22)33-17-24(31)28-27-15-19-16-30(21-7-3-2-4-8-21)29-25(19)18-11-13-20(26)14-12-18/h2-16H,17H2,1H3,(H,28,31)/b27-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFZVJBMFCXYQC-JFLMPSFJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-(2-methoxyphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)

![1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)

![dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)

![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)